4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoindoloquinazoline and thiadiazole moieties, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Group: This can be achieved through nucleophilic substitution reactions using thiadiazole derivatives.
Coupling with Butanamide: The final step involves coupling the intermediate with butanamide under conditions such as peptide coupling reagents (e.g., EDC, DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoloquinazoline core.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions due to its complex structure.
Material Science: Potential use in the development of new materials with unique electronic properties.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.
Drug Development: Investigation into its potential as a therapeutic agent due to its bioactive moieties.
Medicine
Anticancer Research: The compound’s structure suggests potential activity against cancer cells.
Antimicrobial Studies: Exploration of its efficacy against various microbial pathogens.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism by which 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to cellular receptors to alter signaling pathways.
DNA/RNA: Intercalating with nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoindoloquinazoline Derivatives: Compounds with similar core structures but different substituents.
Thiadiazole Derivatives: Molecules featuring the thiadiazole moiety with varying functional groups.
Uniqueness
What sets 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide apart is its combination of isoindoloquinazoline and thiadiazole structures, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C21H17N5O3S/c27-17(23-21-24-22-12-30-21)10-5-11-25-18-13-6-1-2-7-14(13)20(29)26(18)16-9-4-3-8-15(16)19(25)28/h1-4,6-9,12,18H,5,10-11H2,(H,23,24,27) |
InChI Key |
LBSMVXNFSQRZON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=NN=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.